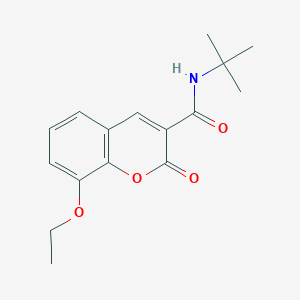

N-(tert-butyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of chromene derivatives typically involves strategies like cyclodehydration, Michael addition, or condensation reactions. For instance, the synthesis of similar chromene carboxamide derivatives has been demonstrated through microwave-assisted methods, offering advantages such as high yields, rapid synthesis, and environmental friendliness due to reduced solvent use (Chavan et al., 2018). Another approach involves metal-free C–C/C–O bond formation, utilizing catalytic amounts of polystyrene-supported p-toluenesulfonic acid (PS-PTSA) for the synthesis of pyrano[3,2-c]chromene derivatives in ethanol at elevated temperatures (Jadhav et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is often elucidated through crystallographic studies, revealing insights into their conformation, bond lengths, and angles. For example, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have shown that these molecules are essentially planar and exhibit anti conformations with respect to the C–N rotamer of the amide and cis geometries regarding the chromone ring and the amide carbonyl group (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to their reactive centers. The presence of a carboxamide group further introduces reactivity towards condensation and amide bond formation reactions. For example, tert-butyl nitrite has been used for the synthesis of N-nitrosoamides and carboxylic acids from amides, showcasing the versatility of chromene derivatives in synthetic chemistry (Yedage & Bhanage, 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by substituents like the tert-butyl and ethoxy groups. These modifications can affect the compound's solubility in organic solvents, boiling and melting points, and crystal packing, as seen in related studies on chromene compounds (Li et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-8-ethoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-20-12-8-6-7-10-9-11(15(19)21-13(10)12)14(18)17-16(2,3)4/h6-9H,5H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBXFBPRFXFDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)

![[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B5371219.png)

![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5371223.png)

![(3aR*,7aS*)-2-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5371234.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5371236.png)

![1-[2-(propylthio)benzoyl]azepane](/img/structure/B5371241.png)

![4-chloro-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5371249.png)

![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)

![2-{[3-(pentafluorophenyl)-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B5371278.png)

![1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5371279.png)